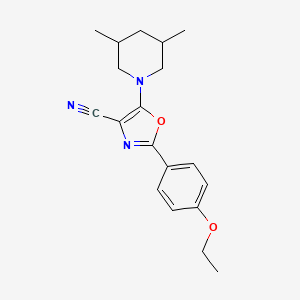
5-(3,5-dimethyl-1-piperidinyl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(3,5-dimethyl-1-piperidinyl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as DMPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPOC is a heterocyclic compound that contains an oxazole ring and a piperidine ring, making it a unique and interesting molecule to study.
Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds, including various dihydro-3H-1,2,4-triazol-3-one derivatives and triazolo[3,4-b][1,3]benzoxazole derivatives, were found to possess good or moderate activities against test microorganisms, demonstrating the potential utility of similar compounds in developing antimicrobial agents (Bektaş et al., 2010).
Molecular Docking Studies for EGFR Inhibitors
Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, aimed at understanding their mechanism behind anti-cancer properties. These studies revealed the importance of the compounds' tautomeric properties and conformations, as well as their potential as EGFR inhibitors, highlighting the relevance of similar compounds in cancer research (Karayel, 2021).
Synthesis and Characterization for Anticancer Evaluation
New 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have been synthesized and characterized, with their anticancer activities evaluated against 60 cancer cell lines. These compounds showed significant growth inhibitory and cytostatic activities, particularly against leukemia cell lines, suggesting potential for developing new anticancer drugs (Kachaeva et al., 2018).
Reactions with Nitrogen-containing Bases
Research on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile and its analogs with nitrogen bases has unveiled diverse reaction outcomes based on the type of nitrogen base used. These reactions have led to the discovery of new chemical entities, including enamino nitriles and pyrazolo[1,5-a]pyrimidines, showcasing the versatility of similar compounds in synthetic organic chemistry (Shablykin et al., 2008).
properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-23-16-7-5-15(6-8-16)18-21-17(10-20)19(24-18)22-11-13(2)9-14(3)12-22/h5-8,13-14H,4,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWLJSXMQGNKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CC(CC(C3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)propanamide](/img/structure/B4061487.png)
methyl]benzamide](/img/structure/B4061488.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4061492.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4061497.png)

![4-(4-chlorophenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4061501.png)
![methyl 3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4061515.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B4061517.png)
![2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061534.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4061536.png)
![2-[4-({[4-(benzyloxy)phenyl]amino}carbonothioyl)-1-piperazinyl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4061547.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4061564.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4061577.png)